molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1

2-[2-(Aminomethyl)phenyl]ethanol

Cat. No.: B146949
CAS No.: 125593-25-1
M. Wt: 151.21 g/mol
InChI Key: SOMDFRANFXSLGD-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)phenyl]ethanol is an organic compound with the molecular formula C9H13NO It is a derivative of benzyl alcohol, where the benzyl group is substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction of 2-[2-(Nitromethyl)phenyl]ethanol: One common method involves the reduction of 2-[2-(Nitromethyl)phenyl]ethanol using hydrogen gas in the presence of a palladium catalyst.

    Hydrogenation of 2-[2-(Cyanomethyl)phenyl]ethanol: Another method involves the hydrogenation of 2-[2-(Cyanomethyl)phenyl]ethanol using a nickel catalyst.

Industrial Production Methods

Industrial production of 2-[2-(Aminomethyl)phenyl]ethanol typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or nickel to achieve efficient conversion of precursor compounds to the desired product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-[2-(Aminomethyl)phenyl]ethanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amines.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 2-[2-(Aminomethyl)phenyl]ethanol involves its interaction with various molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-phenylethanol: This compound is structurally similar but lacks the aminomethyl group.

    4-Aminomethylbenzyl alcohol: This compound has the aminomethyl group attached to a different position on the benzyl ring.

Uniqueness

2-[2-(Aminomethyl)phenyl]ethanol is unique due to the specific positioning of the aminomethyl group, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications in drug development and biochemical research .

Properties

IUPAC Name

2-[2-(aminomethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMDFRANFXSLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCO)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448303
Record name 2-[2-(aminomethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125593-25-1
Record name 2-[2-(aminomethyl)phenyl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the key chemical transformation of 2-[2-(Aminomethyl)phenyl]ethanol discussed in the research?

A1: The research paper focuses on the thermal cyclization of methiodides derived from this compound. [] This reaction leads to the formation of 3,4-dihydro-1-2-benzopyrans, a class of heterocyclic compounds with potential biological activity. The study explores the reaction conditions and the structural factors influencing this cyclization process.

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